

# Synthesis and Characterization of Nickel-Cobalt Bimetallic Nanoparticles: A Technical Guide

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**Nickel-Cobalt** (Ni-Co) bimetallic nanoparticles (BNPs) have garnered significant attention from the scientific community due to their unique synergistic properties that differ from their individual metallic counterparts.[1][2] These properties, including enhanced catalytic activity, and unique magnetic and optical characteristics, make them highly promising for a range of applications, including catalysis, magnetic storage, and biomedicine.[3][4][5][6] The combination of two distinct metals at the nanoscale can lead to the formation of various structures, such as alloys, core-shells, or segregated clusters, each exhibiting distinct physicochemical characteristics.[1][2][6]

This technical guide provides an in-depth overview of the core methodologies for synthesizing and characterizing Ni-Co bimetallic nanoparticles, tailored for researchers, scientists, and professionals in drug development.

## Synthesis Methodologies

The fabrication of Ni-Co BNPs can be achieved through various physical and chemical methods.[2] Chemical routes are often preferred due to their simplicity, cost-effectiveness, and scalability.[4] Key chemical synthesis methods include co-precipitation, hydrothermal synthesis, and microemulsion techniques.

## Chemical Co-precipitation

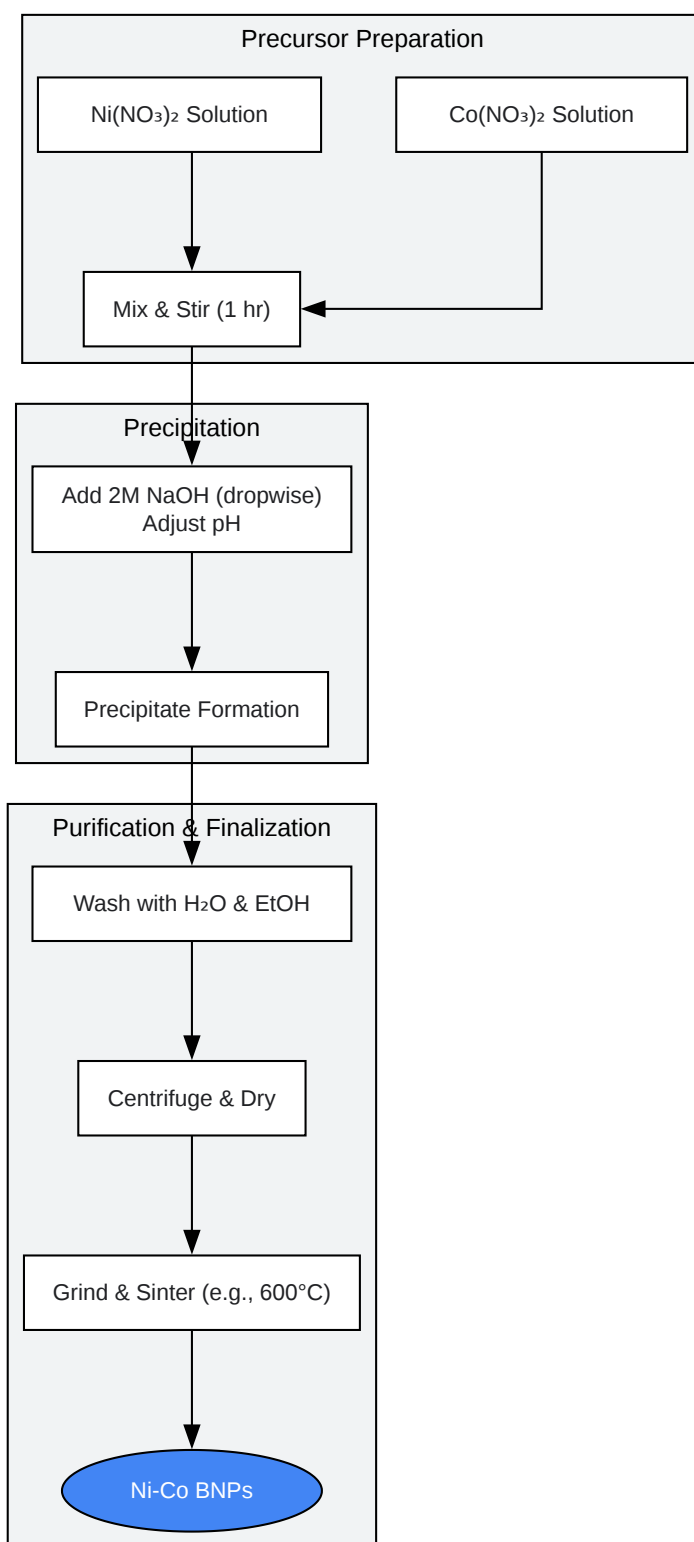
Co-precipitation is a straightforward and widely used method for synthesizing nanoparticles.[7][8] It involves the simultaneous precipitation of nickel and cobalt ions from a solution by adding

a precipitating agent, typically a base like sodium hydroxide (NaOH).

#### Experimental Protocol: Co-precipitation Synthesis of Ni-Co Ferrite Nanoparticles

This protocol is adapted from the synthesis of nickel ferrite nanoparticles, a related structure.

- **Precursor Solution Preparation:** Prepare aqueous solutions of nickel nitrate ( $\text{Ni}(\text{NO}_3)_2$ ) and cobalt nitrate ( $\text{Co}(\text{NO}_3)_2$ ) in the desired stoichiometric ratio. For instance, for a 1:1 molar ratio, dissolve equimolar amounts of each salt in deionized water. Mix the solutions and stir for 1 hour to ensure homogeneity.<sup>[7]</sup>
- **Precipitation:** Adjust the pH of the precursor mixture to a target value (e.g., 7 or higher) by adding a 2 M NaOH solution dropwise while stirring vigorously.<sup>[7]</sup> The formation of a precipitate indicates the creation of **nickel-cobalt** hydroxide intermediates.
- **Washing:** The resulting precipitate should be washed several times with double-distilled water and ethanol to eliminate any impurities.<sup>[7]</sup>
- **Drying and Calcination:** Centrifuge the washed precipitate to separate the solid. Dry the collected solid in an oven, for example, at 120°C for 6 hours.<sup>[9]</sup> Finally, grind the dried powder and sinter it at a high temperature (e.g., 600°C for 4 hours) to induce the formation of the crystalline bimetallic oxide nanoparticles.<sup>[7]</sup>



Workflow for Co-precipitation Synthesis.

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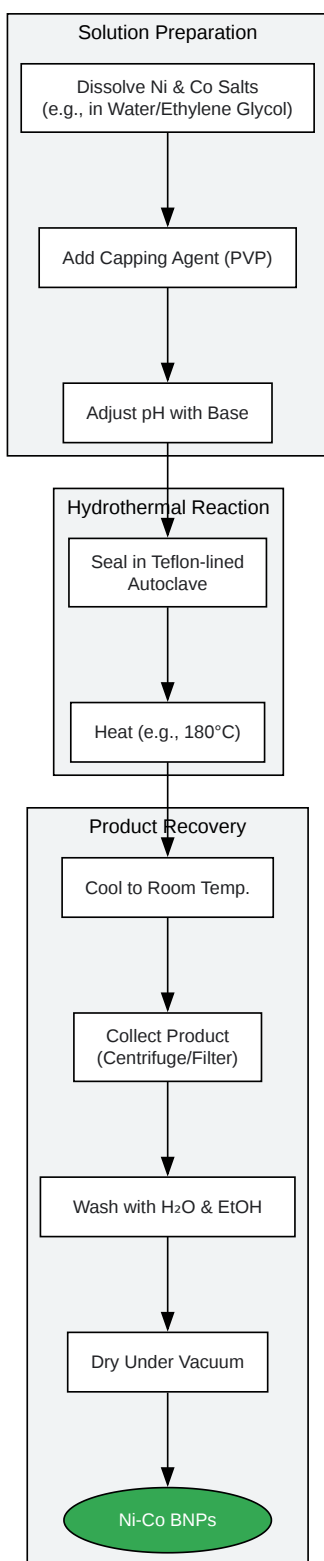
Workflow for Co-precipitation Synthesis.

## Hydrothermal Synthesis

The hydrothermal method involves chemical reactions in aqueous solutions at high temperatures and pressures. This technique is effective for producing well-crystallized nanoparticles with controlled morphology.[\[10\]](#)[\[11\]](#)

### Experimental Protocol: Hydrothermal Synthesis of Ni-Co Alloy Nanoparticles

- **Precursor Preparation:** Dissolve nickel and cobalt salts (e.g., sulfates or chlorides) in a solvent, which could be water or a mixture like water/ethylene glycol.[\[10\]](#)[\[12\]](#)
- **pH Adjustment:** Adjust the pH of the precursor solution using a base (e.g., NaOH) to the desired level (e.g., 10.0–12.0).[\[10\]](#) A capping agent like polyvinylpyrrolidone (PVP) can be added to control particle growth and prevent agglomeration.[\[10\]](#)
- **Hydrothermal Reaction:** Transfer the final solution into a Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it to a specific temperature (e.g., 150°C - 180°C) for a set duration.[\[10\]](#)
- **Collection and Washing:** After the reaction, allow the autoclave to cool down to room temperature naturally. Collect the resulting product by filtration or centrifugation.
- **Final Steps:** Wash the collected nanoparticles multiple times with deionized water and ethanol to remove any unreacted precursors or byproducts, and then dry them under vacuum.



Workflow for Hydrothermal Synthesis.

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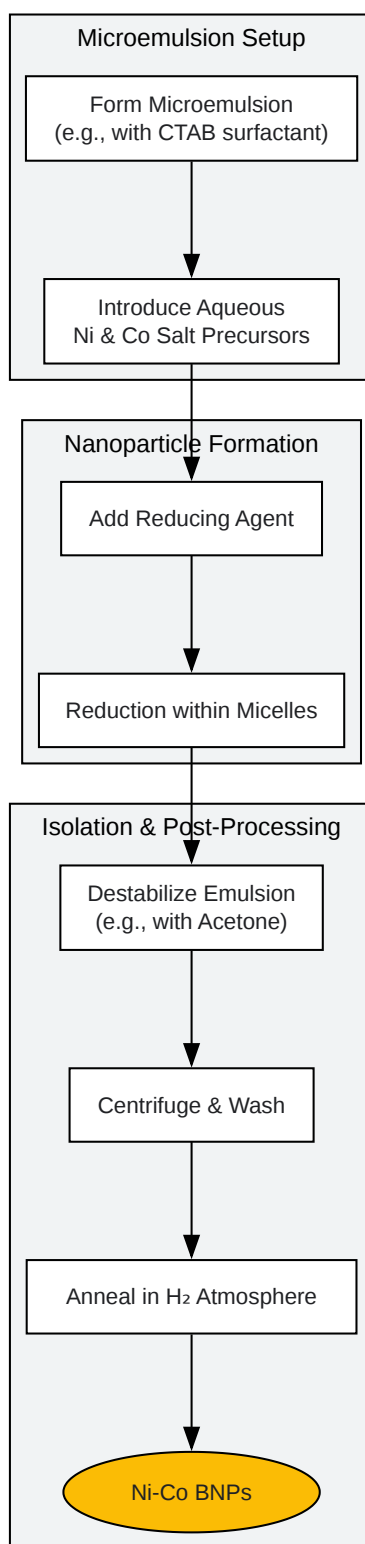
Workflow for Hydrothermal Synthesis.

## Microemulsion Synthesis

The microemulsion method utilizes thermodynamically stable dispersions of oil and water, stabilized by surfactants, to create nano-reactors. This approach offers excellent control over nanoparticle size and morphology.<sup>[13]</sup>

### Experimental Protocol: Microemulsion Synthesis of Ni-Co Alloy Nanoparticles

- **Microemulsion Formation:** Prepare a microemulsion system, for example, by using a cationic surfactant like cetyltrimethylammonium bromide (CTAB).<sup>[13]</sup>
- **Precursor Introduction:** Introduce aqueous solutions of nickel and cobalt salts into the microemulsion.
- **Reduction:** Add a reducing agent to the system to initiate the reduction of the metal ions within the micelles, leading to the formation of nanoparticles.
- **Product Isolation:** After the reaction is complete, the nanoparticles can be isolated by destabilizing the microemulsion (e.g., by adding a solvent like acetone), followed by centrifugation.
- **Purification and Annealing:** Wash the collected nanoparticles to remove the surfactant and other residues. The particles may then be annealed in a controlled atmosphere (e.g., H<sub>2</sub>) at high temperatures (e.g., 700°C) to improve crystallinity.<sup>[13]</sup>



Workflow for Microemulsion Synthesis.

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Workflow for Microemulsion Synthesis.

## Data Presentation: Synthesis and Properties

The properties of Ni-Co BNPs are highly dependent on the synthesis method and parameters.

Table 1: Synthesis Parameters and Resulting Nanoparticle Characteristics

Synthesis Method	Precursors	Ni:Co Ratio	Temperature (°C)	Avg. Particle Size (nm)	Morphology	Reference
Chemical Reduction	NiCl <sub>2</sub> , CoCl <sub>2</sub>	50:50	70	Decreases with Ni content down to 50%	Chemically homogeneous	<a href="#">[12]</a>
Wet Chemical	Oleylamine	98.4:1.6	230	20.5 ± 3.2	Polycrystalline dendritic	<a href="#">[14]</a>
Microemulsion	-	1:1	500	~20	Spherical	<a href="#">[13]</a>
Hydrothermal	Low nickel matte	95:3 (Ni:Co)	150-180	50-300	Flower-like to nanoball	<a href="#">[10]</a>

| Chemical Method | - | - | - | 3.94 ± 1.09 | Spherical (on f-MWCNT) |[\[15\]](#) |

Table 2: Magnetic and Catalytic Properties of Ni-Co Bimetallic Nanoparticles



Property	Value	Conditions / Notes	Reference
Magnetic Properties			
Saturation Magnetization (Ms)	48.72 emu/g	For Ni <sub>0.95</sub> Co <sub>0.03</sub> Cu <sub>0.02</sub> alloy	[10]
Coercivity (Hc)	126.39 Oe	For Ni <sub>0.95</sub> Co <sub>0.03</sub> Cu <sub>0.02</sub> alloy	[10]
Behavior	Ferromagnetic to Superparamagnetic	Transition occurs at <20 nm diameter	[16]
Catalytic Properties			
Turnover Frequency (TOF)	2934.4 min <sup>-1</sup>	Hydrogen generation from NaBH <sub>4</sub>	[15]
Activation Energy (Ea)	39.29 kJ/mol	Hydrogen generation from NaBH <sub>4</sub>	[15]

| Activation Energy (Ea) | 26 kJ/mol | Hydrolysis of NaBH<sub>4</sub> |[12] |

## Characterization Techniques

A comprehensive characterization is essential to understand the structure, morphology, composition, and properties of the synthesized Ni-Co BNPs.

### X-Ray Diffraction (XRD)

XRD is a primary technique used to determine the crystalline structure and phase composition of the nanoparticles.[1] The positions and intensities of the diffraction peaks provide information about the crystal lattice. For Ni-Co systems, XRD can confirm the formation of an alloy and identify the presence of different phases (e.g., face-centered cubic, fcc).[17][18] The average crystallite size can also be estimated from the broadening of the XRD peaks using the Scherrer equation.[4] For example, XRD patterns of reduced bimetallic Ni-Co nanoparticles have shown distinct peaks at 2θ values of 44.55°, 51.55°, and 76.35°.[19]

### Electron Microscopy (SEM & TEM)

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the morphology, size, and size distribution of nanoparticles.[1][4]

- SEM provides information about the surface topography and morphology of the nanoparticle agglomerates.[1]
- TEM offers higher resolution, allowing for the observation of individual nanoparticles, their shape, and internal structure.[1][20] High-resolution TEM (HRTEM) can even resolve the atomic lattice fringes of the crystals.[4] TEM analysis of NiCo@f-MWCNT NPs showed spherically structured particles with a size of  $3.941 \pm 1.094$  nm.[15]

Coupled with Energy-Dispersive X-ray Spectroscopy (EDX), both SEM and TEM can perform elemental analysis, confirming the presence of both nickel and cobalt and providing their relative atomic ratios within the nanoparticles.[1][3][4]

## X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to determine the elemental composition and, crucially, the chemical (oxidation) states of the elements on the nanoparticle surface.[4][21] By analyzing the binding energies of the core-level electrons (e.g., Ni 2p and Co 2p), one can distinguish between metallic ( $\text{Ni}^0$ ,  $\text{Co}^0$ ) and oxidized ( $\text{Ni}^{2+}$ ,  $\text{Co}^{2+}$ ,  $\text{Co}^{3+}$ ) states.[22][23][24] This is particularly important as the surface composition and oxidation state significantly influence the catalytic and magnetic properties of the nanoparticles.[25] Studies have used XPS to track the evolution of Ni and Co species during activation treatments, revealing phenomena like nickel migration to the nanoparticle surface.[21][25]

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